REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5](Cl)=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[F-:13].[Cs+]>CS(C)=O.O>[Br:1][C:2]1[CH:3]=[N:4][C:5]([F:13])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=C(C(=O)OC)C1)Cl
|
Name
|
|
Quantity
|
152 mg
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 2 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 60° C. for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel flash chromatography
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=C(C(=O)OC)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |